![molecular formula C9H8N4O2 B6301641 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2230521-72-7](/img/structure/B6301641.png)
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular weight of 204.19 . It is a solid substance stored at refrigerator temperatures .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the treatment of the formimidate derivative with hydrazine hydrate in ethanol . The reaction mixture is then cooled and poured into ice water. The formed solid is filtered and recrystallized from toluene .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the replacement of the 6-substituted amino moiety together with N7 in roscovitine by an N arylglycyl moiety in all the proposed compounds . This glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds .Physical And Chemical Properties Analysis
The compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 204.19 .科学研究应用
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has been studied for its potential applications in various fields. It has been used in the synthesis of bioactive compounds, such as antifungal agents and inhibitors of protein kinases. Additionally, it has been used in the synthesis of polycyclic compounds, such as pyrazolopyrimidines, which are compounds with potential anticancer activity. It has also been used in the synthesis of novel heterocyclic compounds, such as 2-amino-3-methyl-4-phenyl-5-pyrazolone-6-carboxylic acid and its derivatives, which have potential applications as inhibitors of protein kinases.
作用机制
The exact mechanism of action of 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is not fully understood. However, it is believed that the cyclopropyl group of this compound is involved in the binding of the compound to a target protein. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions between the cyclopropyl group and the protein. Additionally, the pyrazolo[3,4-d]pyrimidine ring system of this compound is believed to be involved in the binding of the compound to the target protein, as it is known to interact with the active site of a protein.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound has inhibitory effects on the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. Additionally, in vivo studies have shown that this compound has antifungal activity and can reduce the growth of certain fungal species.
实验室实验的优点和局限性
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has several advantages when used in laboratory experiments. It is a relatively stable compound and is easily synthesized using the Wittig reaction. Additionally, it is a relatively small molecule, making it easy to handle and store. However, this compound also has some limitations. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, it is a relatively expensive compound, making it difficult to use in large-scale experiments.
未来方向
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has numerous potential applications in various fields, and further research is needed to explore these possibilities. Further studies are needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to explore the potential applications of this compound in the fields of drug discovery, medicinal chemistry, and biotechnology. Finally, further research is needed to develop more effective and selective inhibitors of protein kinases using this compound.
合成方法
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid can be synthesized by the cyclopropylation of 2-amino-3-methyl-4-phenyl-5-pyrazolone (AMP) using the Wittig reaction. The reaction involves the formation of a phosphonium ylide from a phosphonium salt and an alkyl halide. The phosphonium ylide is then reacted with 1-chlorocyclopropane to form a cyclopropyl intermediate, which is then reacted with AMP to form this compound. Other synthesis methods for this compound include the reaction of AMP with 1-chlorocyclopropane in the presence of a base, and the reaction of AMP with 1-chlorocyclopropane in the presence of a Lewis acid.
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
属性
IUPAC Name |
1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWFCGYTSZKHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

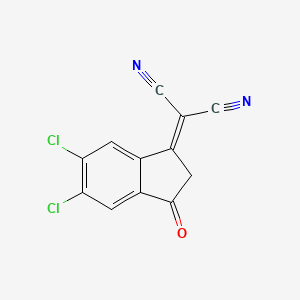
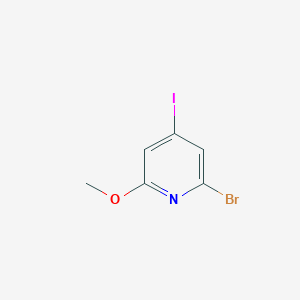
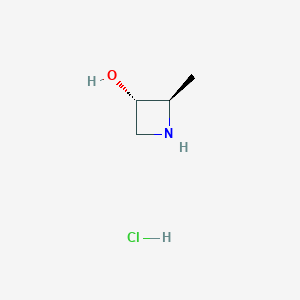

![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)
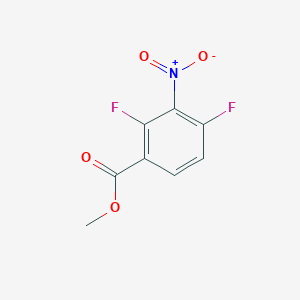

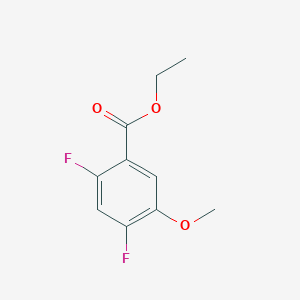
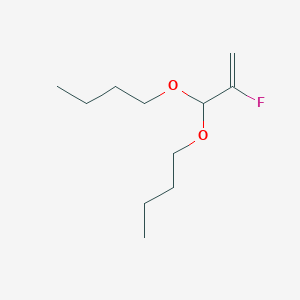

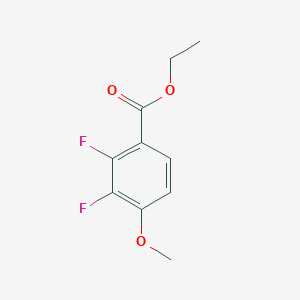
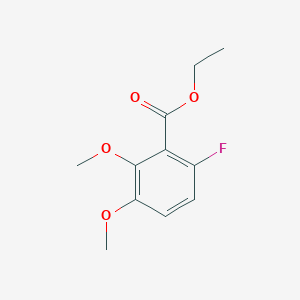
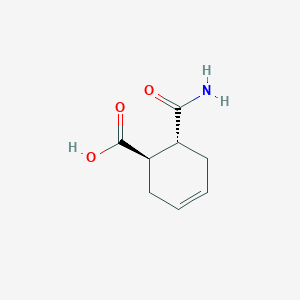
![(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6301660.png)